![molecular formula C10H9NO4 B3045454 Allyl 2-nitrobenzoate CAS No. 107616-19-3](/img/structure/B3045454.png)
Allyl 2-nitrobenzoate
Overview
Description
Scientific Research Applications
1. Biological Material Analysis Allyl 2-nitrobenzoate derivatives, such as 5,5′-dithiobis(2-nitrobenzoic acid), have been synthesized and utilized for determining sulfhydryl groups in biological materials. This compound is particularly useful due to its water solubility at pH 8, enabling its application in various biological studies (Ellman, 1959).
2. Organic Synthesis Enhancements Research in organic chemistry has leveraged derivatives of Allyl 2-nitrobenzoate. p-Nitrobenzoic acid, for instance, has been used to promote high yields of homoallylic alcohol products in the allylation of aldehydes. This method offers a novel, general, and practical approach to allylation under mild conditions, demonstrating the chemical's utility in enhancing synthetic procedures (Li & Zhao, 2005).
3. Catalysis in Organic Reactions In catalysis, Allyl 2-nitrobenzoate derivatives have been employed in various organic reactions. For example, p-nitrobenzoic acid has been used as an effective promoter in palladium-catalyzed allylic C-H acyloxylation, enhancing catalytic activity, selectivity, and substrate scope with low palladium catalyst loading (Skhiri et al., 2021).
4. Medicinal Chemistry Applications In medicinal chemistry, derivatives of Allyl 2-nitrobenzoate have been explored for their potential in synthesizing antituberculosis agents. Compounds such as 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives have shown varying degrees of antituberculosis activity, highlighting the significance of these derivatives in the development of new therapeutic agents (Foroumadi et al., 2004).
5. Synthesis of Complex Organic Molecules Allyl 2-nitrobenzoate derivatives have also been crucial in synthesizing complex organic molecules like cephalosporins, an important class of antibiotics. These derivatives facilitate key reactions in the synthetic pathways, underscoring their role in pharmaceutical manufacturing (Davis & Wu, 1988).
Mechanism of Action
properties
IUPAC Name |
prop-2-enyl 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSSZUFCQYCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549474 | |
Record name | Prop-2-en-1-yl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-nitrobenzoate | |
CAS RN |
107616-19-3 | |
Record name | Prop-2-en-1-yl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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